molecular formula C9H8BrNO B2656428 Isoquinolin-7-ol hydrobromide CAS No. 1258649-95-4

Isoquinolin-7-ol hydrobromide

Cat. No.: B2656428
CAS No.: 1258649-95-4
M. Wt: 226.073
InChI Key: MTTONOWNGHQVGR-UHFFFAOYSA-N
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Description

Isoquinolin-7-ol hydrobromide is a chemical compound with the molecular formula C9H7NO·HBr. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinolin-7-ol hydrobromide can be synthesized through several methods. One common approach involves the cyclization of ortho-bromoaryl ketones with terminal alkynes in the presence of a copper catalyst. This reaction proceeds via a three-component [3 + 2 + 1] cyclization, efficiently producing isoquinoline derivatives . Another method involves the use of palladium-catalyzed coupling of tert-butylimine of ortho-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-7-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Isoquinoline N-oxide derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: 4-bromo-isoquinoline.

Scientific Research Applications

Isoquinolin-7-ol hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. As a heterocyclic compound, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific isoquinoline derivative being studied .

Properties

IUPAC Name

isoquinolin-7-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO.BrH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-6,11H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTONOWNGHQVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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